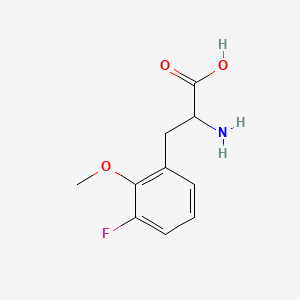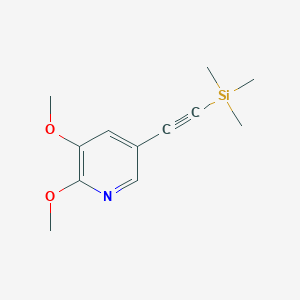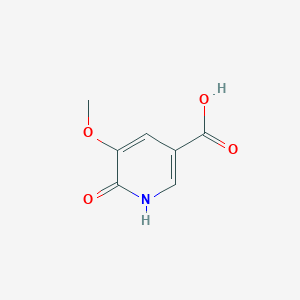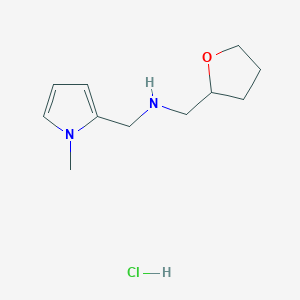
(1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride
Overview
Description
Scientific Research Applications
Aroma Compound Formation in Foods
One notable application of derivatives of the chemical structure is in the formation of aroma compounds in various foods. Furfuryl-pyrroles, related to the chemical structure, are known for their diverse organoleptic properties, described as roasted, chocolaty, green, horseradish-like, and mushroom-like. These compounds are detected in coffee, chocolate, popcorn, and roasted chicken. Furfuryl-amine, closely related to the chemical structure, plays a significant role in the formation of these aroma compounds through specific mechanisms involving ribose and amino acids (Nikolov & Yaylayan, 2012).
Synthesis of Pyrroles
The structure is also relevant in the synthesis of pyrroles. A study highlights a novel route to 1,2,4-trisubstituted pyrroles using 2-(acylmethylene)propanediol diacetates, which cyclize under acidic conditions to give furans. These furans react with primary amines to yield the pyrroles in moderate yields. This pathway illustrates the versatility of the chemical structure in synthesizing complex organic compounds (Friedrich, Wächtler, & Meijere, 2002).
Biomedical Imaging
Derivatives of the chemical structure have applications in biomedical imaging. Specifically, certain sensors containing a pyridyl-amine-pyrrole group, related to the compound , have been developed for zinc (Zn(II)) detection. These sensors exhibit fluorescence turn-on in response to Zn(II) and have been used successfully in confocal microscopy studies, indicating their potential for in vivo imaging applications (Nolan et al., 2006).
Synthesis of Heteroaromatic Products
Compounds related to the chemical structure are used in the synthesis of heteroaromatic products. Decarboxylative Claisen rearrangement reactions involving furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates, similar in structure, yield various disubstituted heteroaromatic products. This process showcases the chemical structure's potential in the synthesis of complex aromatic compounds (Craig et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.ClH/c1-13-6-2-4-10(13)8-12-9-11-5-3-7-14-11;/h2,4,6,11-12H,3,5,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPFXVLHAGJYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCC2CCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride | |
CAS RN |
1185293-35-9 | |
| Record name | 1H-Pyrrole-2-methanamine, 1-methyl-N-[(tetrahydro-2-furanyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185293-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




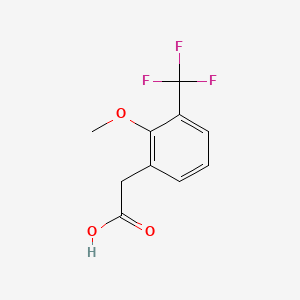
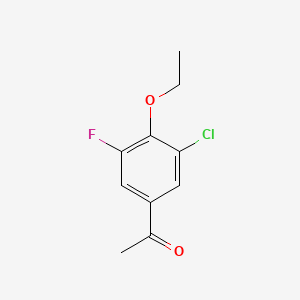
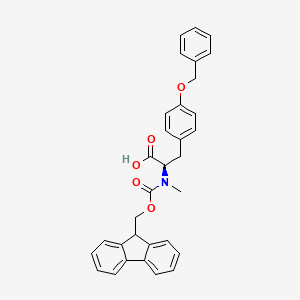
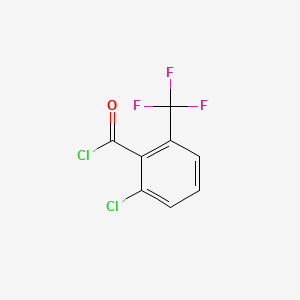
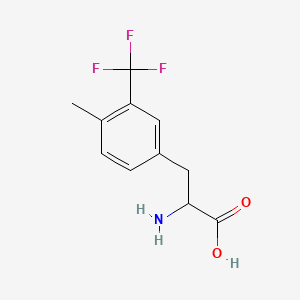
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390469.png)
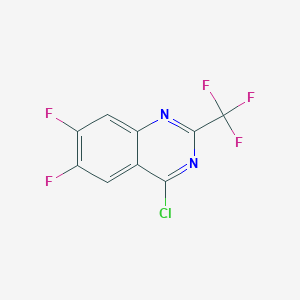
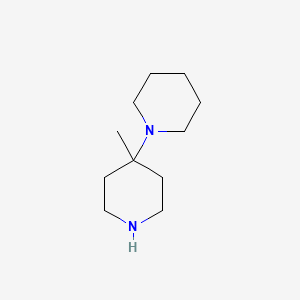
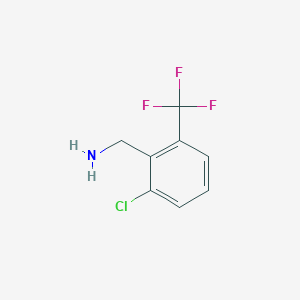
![3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1390478.png)
